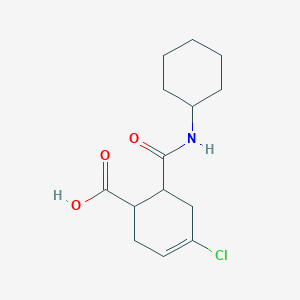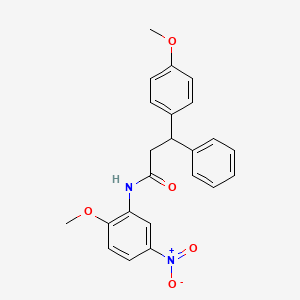![molecular formula C24H26N4O2 B4055116 2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4055116.png)
2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
Descripción general
Descripción
The compound is a benzamide derivative. Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can vary widely depending on the specific compound and conditions. Some benzamides show antioxidant activity and can undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .Aplicaciones Científicas De Investigación
Molecular Interaction and Conformational Analysis
This compound demonstrates significant interactions with the CB1 cannabinoid receptor, as explored in a study focusing on a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1). The research employed AM1 molecular orbital methods for conformational analysis, developing unified pharmacophore models for CB1 receptor ligands. This highlights the compound's potential in studying receptor-ligand interactions and conformations (Shim et al., 2002).
Synthesis of Heterocyclic Amino Acids
The compound's structural analogues play a role in synthesizing heterocyclic amino acids. A study on heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which share structural similarities, showcases their use in creating complex molecules, potentially for pharmaceutical applications (Strässler et al., 1997).
Reaction with Aminoheterocycles
Another application is demonstrated in the reactions of enaminones with aminoheterocycles to form azolopyrimidines, azolopyridines, and quinolines. These reactions yield a range of derivatives, suggesting the compound's utility in synthesizing diverse heterocyclic structures (Almazroa et al., 2004).
Anti-Tumor Agents
Related benzopyranylamine compounds have been found to possess anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. This indicates the potential of 2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in cancer research and therapeutic development (Jurd, 1996).
Structure-Activity Relationships
Studies on pyrazole derivatives related to this compound have aided in understanding the structure-activity relationships of cannabinoid receptor antagonists, providing insights into designing more selective and potent pharmacological probes (Lan et al., 1999).
Synthesis of PET Agents for Cancer Imaging
The compound's analogues have been used in synthesizing PET agents for imaging B-Raf(V600E) in cancers, showcasing its relevance in developing diagnostic tools in oncology (Wang et al., 2013).
Propiedades
IUPAC Name |
2-methyl-N-[2-[1-(2-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-7-3-5-9-20(17)23(29)26-22-11-14-25-28(22)19-12-15-27(16-13-19)24(30)21-10-6-4-8-18(21)2/h3-11,14,19H,12-13,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFSQVQKPDNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,2-N-bis[(3,4-dimethoxyphenyl)methyl]propane-1,2-diamine;dihydrochloride](/img/structure/B4055046.png)


![1-(4-methoxyphenyl)-2-[1-methyl-2-(2-thienyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethanol](/img/structure/B4055065.png)
![1-[(4-chlorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4055068.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4055070.png)
![2-(3-methoxypropyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4055080.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4055084.png)
![4-(benzyloxy)-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4055089.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4055091.png)

![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4055114.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4055117.png)
![N-{3-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide](/img/structure/B4055134.png)
